- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivativesJournal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634,
Cas no 80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

80443-35-2 structure
Nome del prodotto:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
Numero CAS:80443-35-2
MF:C21H30N7O17P3
MW:745.42
CID:4745312
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(R)-4-d]NADPH
- (R)-[4- 2H]NADPH
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (R)-
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (R)-
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)
- (R)-[4-2H]NADPH
- [(R)-4-d]NADPH
-
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:C:9028-47-1, S:H2O, 1 h, 30°C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C
Riferimento
- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanolJournal of Plant Physiology, 2011, 168(2), 88-95,
Metodo di produzione 3
Condizioni di reazione
1.1R:R:Cleland's reagent, R:K2HPO4, C:9028-87-9, rt, pH 7
1.2R:CHCl3
1.2R:CHCl3
Riferimento
- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymesNature Chemical Biology, 2011, 7(12), 950-958,
Metodo di produzione 4
Condizioni di reazione
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8
Riferimento
- Kinetic and Mechanistic Analysis of the Escherichia coli ribD-Encoded Bifunctional Deaminase-Reductase Involved in Riboflavin BiosynthesisBiochemistry, 2008, 47(24), 6499-6507,
Metodo di produzione 5
Condizioni di reazione
1.1R:S:H2O, 30 min, 40°C, pH 9.0
Riferimento
- Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenaseArchives of Biochemistry and Biophysics, 2015, 585, 25-31,
Metodo di produzione 6
Condizioni di reazione
1.1R:R:H2NC(=O)NHNH2, C:Alcohol dehydrogenase, S:H2O, 3 h, 30°C, pH 7.5
Riferimento
- Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant MetabolismAngewandte Chemie, 2022, 61(48), e202210934,
Metodo di produzione 7
Condizioni di reazione
1.1R:C:Alcohol dehydrogenase, S:H2O, 43°C, pH 7.2-9
Riferimento
- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programmingChemical Science, 2017, 8(2), 1116-1126,
Metodo di produzione 8
Condizioni di reazione
1.1R:R:MnCl2, C:9028-48-2, S:H2O, pH 7.5
Riferimento
- Structural, Kinetic and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosisBiochemistry, 2013, 52(10), 1765-1775,
Metodo di produzione 9
Condizioni di reazione
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 7
Riferimento
- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductaseBioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408,
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials
- b-Nicotinamide adenine dinucleotide phosphate hydrate
- NADP sodium salt
- NADP disodium salt
- β-NADPH-d4
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Letteratura correlata
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Prodotti correlati
- 1269397-45-6(1-(2,5-Difluorophenyl)cyclopropylamine hydrochloride)
- 2580204-98-2(2-{(benzyloxy)carbonylamino}-6-chloropyrimidine-4-carboxylic acid)
- 898786-95-3(1-(2,6-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one)
- 2877711-28-7(N-{[4-fluoro-1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide)
- 2649059-01-6(1-(1-isocyanatoethyl)-3-(methoxymethyl)benzene)
- 69196-07-2(2-Hydrazinyl-4-methylbenzoic acid)
- 39947-04-1(N6-Benzoyl-2',3'-isopropylideneadenosine)
- 1206800-24-9(6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole)
- 1803531-14-7(2-Amino-6-(aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine)
- 2228637-31-6(methyl 3-(2-methyl-1-oxopropan-2-yl)thiophene-2-carboxylate)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso
